molecular formula C14H14BrNO4 B1446099 ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate CAS No. 1704066-49-8

ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate

Cat. No.: B1446099
CAS No.: 1704066-49-8
M. Wt: 340.17 g/mol
InChI Key: RECXTVUGQLCMNW-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate is an indole-derived compound characterized by a bromine atom at position 6, a hydroxyl group at position 5, a methyl group at position 1, a 2-oxoethyl substituent at position 2, and an ethyl carboxylate moiety at position 3. The 2-oxoethyl group (-CH₂-C(=O)-) introduces polarity and reactivity due to its ketone functionality, distinguishing it from other indole derivatives with bulkier or sulfur-containing substituents (e.g., phenylsulfanylmethyl) .

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h5-7,18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECXTVUGQLCMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Substituted Indoles

The indole scaffold, especially substituted at positions 1, 2, 3, 5, and 6, is typically constructed via classical indole synthesis methods including:

Among these, the Fischer indole synthesis is widely used for constructing substituted indoles with various functional groups, including hydroxy and bromo substituents, by reacting aryl hydrazines with ketones or aldehydes under acidic conditions.

Preparation of Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate: Key Steps

Starting Material and Core Construction

  • The synthesis often begins with a suitably substituted aniline or phenylhydrazine derivative bearing the 6-bromo and 5-hydroxy substituents.
  • The 1-methyl group is introduced either by methylation of the indole nitrogen after ring formation or by using N-methylated hydrazine precursors.
  • The ethyl ester at the 3-position can be installed by using ethyl glyoxylate or ethyl acetoacetate derivatives as starting materials or intermediates.

Introduction of the 2-(2-oxoethyl) Side Chain

  • The 2-position functionalization with a 2-oxoethyl group (an aldehyde or ketone side chain) is typically achieved by a formylation or acylation reaction post-indole formation.
  • One approach involves bromination at the 2-position followed by nucleophilic substitution with a suitable 2-oxoethyl nucleophile or via direct alkylation with a 2-bromoacetaldehyde equivalent.
  • Alternatively, oxidation of a 2-(hydroxymethyl) substituent to the corresponding aldehyde can be employed.

Hydroxylation at the 5-position

  • The 5-hydroxy group is introduced either by starting with a hydroxy-substituted aniline or by selective hydroxylation of the indole ring after ring closure.
  • Protection/deprotection strategies may be used to prevent side reactions during other synthetic steps.

Specific Preparation Method from Related Compound Data

The closest characterized compound is ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate (CAS 131707-24-9), which shares the 6-bromo, 5-hydroxy, 1-methyl, and 3-carboxylate features, but with a phenylsulfanylmethyl substituent at position 2 instead of the 2-oxoethyl group.

  • This compound is prepared via organic synthesis involving substitution reactions to introduce the phenylsulfanyl group at C-2.
  • The phenylsulfanylmethyl group could be converted chemically to the 2-oxoethyl substituent by oxidative cleavage or substitution reactions.
  • Storage and handling require inert atmosphere (nitrogen or argon) at 2–8°C due to the compound’s sensitivity.

Reaction Conditions and Optimization

From related indole syntheses and functionalizations, the following conditions are relevant:

Step Reagents/Conditions Notes
Indole ring formation Fischer indole synthesis: aryl hydrazine + ketone, acid catalyst (HOAc/HCl) Temperature control critical for regioselectivity
N-Methylation Methyl iodide or methyl sulfate under basic conditions Ensures 1-methyl substitution
2-Position functionalization Bromination followed by nucleophilic substitution or oxidation of hydroxymethyl intermediate Use of mild oxidants to avoid ring damage
Hydroxylation at C-5 Starting from hydroxy-substituted aniline or selective oxidation Protect other sensitive groups
Ester formation at C-3 Use of ethyl glyoxylate or esterification methods Ester stability under reaction conditions

Proposed Synthetic Route Summary

A plausible synthetic route for this compound is:

Data Table of Key Physical and Chemical Properties (from related compound data)

Property Value Notes
Molecular Formula C19H18BrNO3 (for related compound) Close analog with phenylsulfanyl substituent
Molar Mass 420.32 g/mol Approximate
Melting Point >192 °C (decomposition) Related compound
Solubility Slight in DMSO, sparing in methanol (heated) Stability considerations
Storage Under inert gas (N2 or Ar), 2–8 °C To prevent degradation
Hazard Classification Irritant Handle with care

Research Findings and Challenges

  • The synthesis of 2-substituted indoles with sensitive functional groups such as 2-oxoethyl requires careful control of reaction conditions to prevent side reactions or decomposition.
  • Oxidation steps to introduce the aldehyde functionality at position 2 often require mild oxidants and protective groups.
  • The presence of halogen (bromo) and hydroxy groups on the indole ring demands selective functionalization strategies to avoid unwanted substitution or degradation.
  • Literature reports on closely related indole derivatives suggest that multi-step synthesis with intermediate purifications is necessary to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the oxoethyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an indole-3-carboxaldehyde, while substitution of the bromine atom with an amine could produce an indole-3-carboxamide derivative.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential pharmacological properties are of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and halogen interactions, which can modulate the activity of biological molecules. The ester group may also undergo hydrolysis, releasing the active indole derivative that can further interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s structural analogs differ primarily in substituents at position 2, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Substituent at Position 2 Molecular Weight Key Properties Biological Activity
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate (Target) 2-oxoethyl (-CH₂-C(=O)-) ~377.2 (estimated) High polarity due to ketone; potential for hydrogen bonding. Not explicitly reported in evidence.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-1H-indole-3-carboxylate Phenylsulfanylmethyl (-CH₂-S-C₆H₅) 420.32 Lipophilic (log P ~3.2); sparingly soluble in methanol. Anti-HBV activity (IC₅₀ values not specified) .
Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-1H-indole-3-carboxylate Sulfinylmethyl (-CH₂-S(=O)-C₆H₃F₂) ~463 (estimated) Enhanced hydrogen-bonding capacity from sulfinyl group. Anti-HBV activity (IC₅₀ = 3.6 µg/mL) .
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Triazole-linked aryl group 427.08 Moderate solubility in DMSO; synthesized via CuI-catalyzed azide-alkyne cycloaddition. Antioxidant potential (specific data not provided).

Key Observations:

Sulfur-based substituents (e.g., sulfanyl or sulfinyl) enhance lipophilicity, favoring membrane permeability but reducing water solubility .

Biological Activity :

  • Sulfinylmethyl derivatives exhibit potent anti-HBV activity (IC₅₀ = 3.6–6.37 µg/mL), likely due to hydrogen-bonding interactions with viral targets . The target’s ketone group may mimic this behavior, though activity data are unavailable.
  • Triazole-linked indoles show antioxidant properties, suggesting that electronic effects from heterocyclic substituents modulate bioactivity .

Synthetic Accessibility :

  • CuI-catalyzed reactions are common for introducing triazole or aryl groups at position 2 . The 2-oxoethyl group may require alternative strategies, such as keto-alkylation or oxidation of alcohol intermediates.

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative exhibits potential therapeutic properties, making it a candidate for further research in various biomedical applications.

  • Molecular Formula : C₁₉H₁₈BrNO₃
  • Molecular Weight : 420.32 g/mol
  • CAS Number : 1704066-49-8

Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae0.35 - 1.25 μg/mL
Escherichia coli0.50 - 1.00 μg/mL
Candida albicans0.75 - 1.50 μg/mL

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent, particularly against HIV. It is believed to act by chelating essential metal ions, which are crucial for the activity of viral enzymes such as integrase.

  • Mechanism : The indole structure allows for interaction with the active site of integrase, inhibiting its function and thereby blocking viral replication.

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of inflammatory diseases and cancer.

  • Biochemical Pathways : The antioxidant effects are attributed to the ability of the compound to scavenge free radicals and modulate signaling pathways involved in oxidative stress response.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal reported the antibacterial effects of various indole derivatives, including this compound, demonstrating effective inhibition against Klebsiella pneumoniae and Escherichia coli with MIC values significantly lower than those of conventional antibiotics .
  • Antiviral Mechanism Exploration : Research focused on the interaction of indole derivatives with HIV integrase revealed that structural modifications could enhance their inhibitory effects, suggesting a pathway for developing more effective antiviral agents .
  • Antioxidant Activity Analysis : A comprehensive study evaluated the antioxidant capacity of several indole derivatives, indicating that compounds like this compound could mitigate oxidative damage in cellular models .

Q & A

Q. What are the recommended synthetic routes for ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate?

The synthesis of this indole derivative can be approached via a multi-step strategy:

  • Core indole formation : Start with a 6-bromo-indole scaffold, introducing the 5-hydroxy group via selective oxidation or hydroxylation under controlled conditions.
  • 2-(2-Oxoethyl) introduction : Adapt methodologies from thiol-alkylation reactions (e.g., using a Michael addition or nucleophilic substitution with a protected glyoxal equivalent). For example, describes a copper-catalyzed coupling for sulfur-containing groups, which could be modified by replacing thiophenol with a 2-oxoethyl precursor .
  • Esterification : The ethyl ester at position 3 is typically introduced early via esterification of the carboxylic acid intermediate (e.g., using ethanol under acidic conditions) .
  • Purification : Use silica gel chromatography with gradients like 10% ethyl acetate in hexanes (as in ) for final isolation .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Monitor reaction progress via TLC (e.g., Rf = 0.30 in 70:30 ethyl acetate:hexanes) .
  • Spectroscopy : Confirm the structure using 1^1H NMR (e.g., δ 9.81 ppm for hydroxyl protons) and 13^{13}C NMR (e.g., carbonyl signals at ~164 ppm for the ester group) .
  • Mass spectrometry : HRMS (ESI) with calculated and observed [M+H]+^+ values (e.g., ±0.0004 Da accuracy) .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the 2-(2-oxoethyl) group be addressed?

  • Protecting groups : Temporarily protect the 5-hydroxy group (e.g., with a silyl ether) to prevent unwanted side reactions during alkylation. highlights the use of sodium bicarbonate washes to stabilize acidic protons .
  • Catalyst optimization : Copper(I) bromide or palladium catalysts (as in ) can enhance selectivity for the C2 position. Adjust reaction temperature (e.g., 55°C) and solvent polarity (e.g., DMSO) to favor desired reactivity .
  • Mechanistic studies : Use DFT calculations to predict electron density at reactive sites, guiding reagent choice.

Q. What crystallographic techniques are suitable for resolving ambiguities in substituent positioning?

  • Single-crystal X-ray diffraction : As demonstrated in , this method provides unambiguous confirmation of the 2-(2-oxoethyl) group’s geometry and bonding. Data refinement (R factor <0.06) ensures accuracy .
  • Challenge : The oxoethyl group’s flexibility may complicate crystallization. Use mixed solvents (e.g., DMF/ethanol) for slow crystallization.

Q. How does the 2-(2-oxoethyl) group influence the compound’s reactivity compared to analogs with thioether or cyclopropyl groups?

  • Electrophilicity : The oxoethyl group’s ketone moiety increases susceptibility to nucleophilic attack (e.g., hydrazine for hydrazone formation), unlike sulfur or cyclopropane substituents ( ) .
  • Biological activity : Analogous indoles with electron-withdrawing groups (e.g., bromine) show enhanced binding to enzyme active sites. Compare with ’s antiviral indole derivatives to hypothesize mechanisms .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported 1^1H NMR chemical shifts for similar indole derivatives?

  • Solvent effects : Shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). For example, hydroxyl protons in DMSO-d6 appear downfield (~9.8 ppm) .
  • Dynamic effects : Rotameric equilibria in flexible groups (e.g., oxoethyl) can split signals. Use variable-temperature NMR to clarify .
  • Referencing : Cross-check with internal standards (e.g., TMS) and published data from and .

Methodological Recommendations

Q. What strategies optimize yield in the final coupling step?

  • Catalyst loading : Use 0.2 equiv Cu(I)Br () to minimize side reactions .
  • Base selection : Cesium carbonate (3.0 equiv) improves deprotonation efficiency in polar aprotic solvents like DMSO .
  • Workup : Neutralize with saturated ammonium chloride to avoid decomposition of acid-sensitive groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate

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